

Commercial Availability and Technical Guide for Tert-butyl (4-hydroxycyclohexyl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl (4-hydroxycyclohexyl)carbamate*

Cat. No.: *B129708*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for **Tert-butyl (4-hydroxycyclohexyl)carbamate**. This compound, a valuable building block in medicinal chemistry, notably serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Suppliers

Tert-butyl (4-hydroxycyclohexyl)carbamate is commercially available from a variety of chemical suppliers. It is typically offered as a mixture of cis and trans isomers, or as the individual stereoisomers. Researchers should carefully consider the isomeric purity required for their specific application, as the spatial orientation of the hydroxyl and carbamate groups can significantly influence the biological activity and pharmacokinetic properties of derivative molecules.

Below is a summary of representative suppliers and their typical product offerings. Please note that catalog numbers, purity, and availability are subject to change and should be verified directly with the supplier.

Supplier	Product Name(s)	CAS Number(s)	Typical Purity	Notes
MedChemExpress	Tert-butyl (4-hydroxycyclohexyl)carbamate	224309-64-2 (mixture)	>98%	Often marketed as a PROTAC linker.
Sigma-Aldrich	Tert-butyl (cis-4-hydroxycyclohexyl)carbamate	167081-25-6	≥95%	
	Tert-butyl (trans-4-hydroxycyclohexyl)carbamate	111300-06-2	≥95%	
BLD Pharm	Tert-butyl (4-hydroxycyclohexyl)carbamate	224309-64-2 (mixture)	≥97%	Also offers cis and trans isomers separately.
	Tert-butyl (cis-4-hydroxycyclohexyl)carbamate	167081-25-6	≥97%	
	Tert-butyl n-[trans-4-hydroxycyclohexyl]carbamate	111300-06-2	≥97%	
Oakwood Chemical	tert-butyl (cis-4-hydroxycyclohexyl)carbamate	167081-25-6	97%	
ChemicalBook	TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE	167081-25-6	98%, 99%+ HPLC	Lists multiple suppliers with varying purities.

Coolpharm Ltd	tert-butyl (4-hydroxycyclohexyl)carbamate	224309-64-2 (mixture)	>98%	Certificate of Analysis available upon request.
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Synthesis and Experimental Protocols

The synthesis of **Tert-butyl (4-hydroxycyclohexyl)carbamate** is typically achieved through the N-protection of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O). The starting material, 4-aminocyclohexanol, is commercially available as a mixture of cis and trans isomers. The separation of these isomers can be performed either on the final product or on the starting material, most commonly by column chromatography.

General Experimental Protocol for the Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate (Cis/Trans Mixture)

This protocol is adapted from established procedures for the Boc-protection of amines.

Materials:

- 4-Aminocyclohexanol (cis/trans mixture)
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Hexanes and Ethyl Acetate for elution

Procedure:

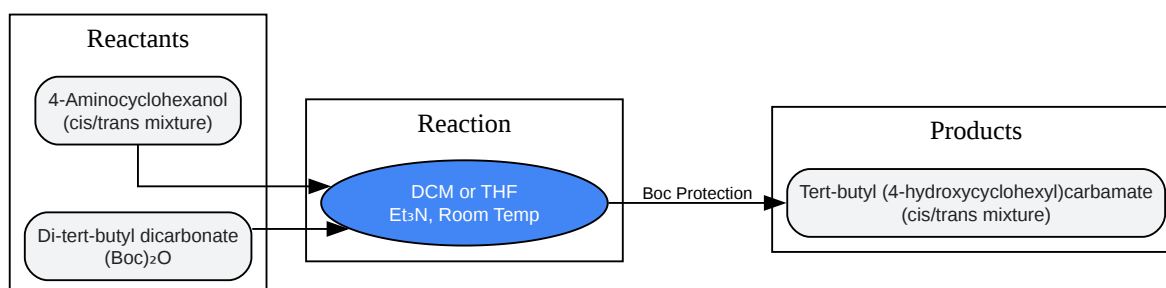
- Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 eq) in the chosen solvent (e.g., DCM).
- Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.
- Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic. Maintain the temperature at room temperature or cool with an ice bath if necessary.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Quench the reaction by adding water or saturated aqueous NaHCO_3 solution.
 - Separate the organic layer.
 - Extract the aqueous layer with the organic solvent (e.g., DCM).
 - Combine the organic layers and wash with saturated aqueous NaHCO_3 solution, followed by brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification and Isomer Separation:
 - Purify the crude product by flash column chromatography on silica gel.
 - Use a gradient of ethyl acetate in hexanes to elute the products. The trans isomer is typically less polar and will elute before the more polar cis isomer.

- Combine the fractions containing the pure isomers and concentrate under reduced pressure to yield the products as white to off-white solids.

Characterization Data:

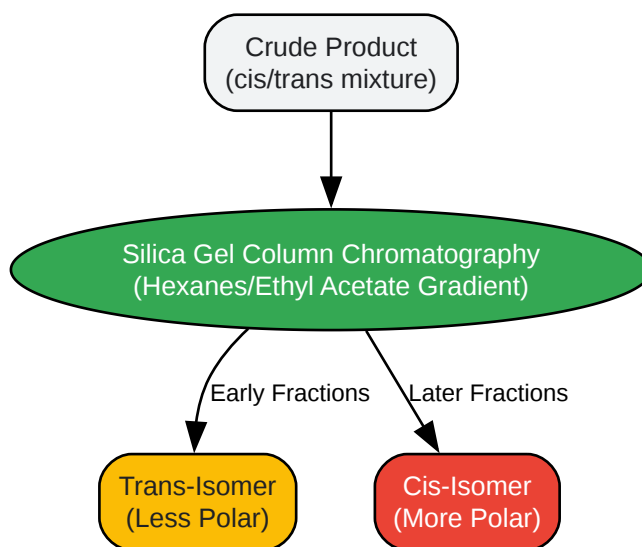
- Molecular Formula: $C_{11}H_{21}NO_3$
- Molecular Weight: 215.29 g/mol
- Appearance: White to off-white solid
- 1H NMR ($CDCl_3$, 400 MHz):
 - Trans isomer: δ ~3.55 (m, 1H), ~3.45 (m, 1H), ~1.95 (m, 4H), ~1.44 (s, 9H), ~1.25 (m, 4H).
 - Cis isomer: δ ~3.80 (m, 1H), ~3.60 (m, 1H), ~1.65 (m, 4H), ~1.45 (s, 9H), ~1.40 (m, 4H).
(Note: Exact chemical shifts may vary depending on the solvent and instrument.)
- ^{13}C NMR ($CDCl_3$, 100 MHz):
 - Trans isomer: δ ~155.5, ~79.2, ~70.5, ~48.0, ~34.5, ~28.4.
 - Cis isomer: δ ~155.6, ~79.3, ~66.0, ~44.5, ~30.5, ~28.4. (Note: Exact chemical shifts may vary depending on the solvent and instrument.)

Diagrams



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Caption: Synthesis of **Tert-butyl (4-hydroxycyclohexyl)carbamate**.



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Caption: Purification and Isomer Separation Workflow.

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